Tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate
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Overview
Description
Tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[34]octane-7-carboxylate is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure provides a versatile scaffold for the development of new compounds .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for the development of enzyme inhibitors and receptor modulators .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug discovery and development, particularly in the design of novel pharmaceuticals .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
- Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate
- Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate
Uniqueness
Tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate stands out due to its specific substitution pattern and the presence of both oxygen and nitrogen atoms within its spirocyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H23NO4 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-11(2,3)18-10(16)14-5-12(4,7-15)13(6-14)8-17-9-13/h15H,5-9H2,1-4H3 |
InChI Key |
BGSBOSKFCNZQQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC12COC2)C(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
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